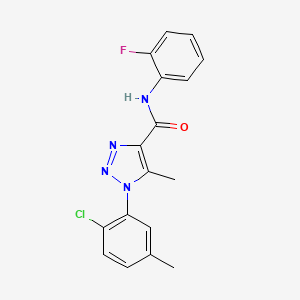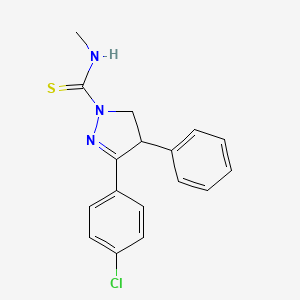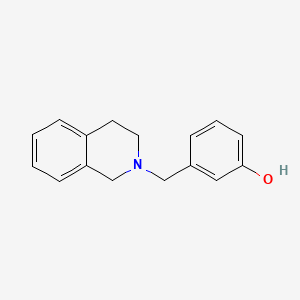
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound possesses unique properties that make it an attractive target for various applications.
Mechanism of Action
The mechanism of action of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to function by selectively binding to certain receptors or enzymes in cells and tissues, leading to specific biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide is its high selectivity for certain cells and tissues, which makes it an attractive target for drug delivery and imaging applications. However, its use in lab experiments may be limited by its high cost and low availability.
Future Directions
There are several future directions for the research and development of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide. One possible direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
In conclusion, this compound is a promising compound that has potential for various scientific research applications. Its unique properties make it an attractive target for drug delivery and imaging applications, and its biochemical and physiological effects make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Synthesis Methods
The synthesis of N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 4-cyanooxan-4-ylamine with 1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide has been widely used in scientific research due to its unique properties. It has been studied for its potential as a drug delivery system, as it can selectively target cancer cells and release drugs in a controlled manner. It has also been studied for its potential as a fluorescent probe for imaging biological systems, as it has a high quantum yield and good photostability.
properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-(3,4-dimethylphenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-3-4-15(11-14(13)2)22-8-5-16(18(22)24)17(23)21-19(12-20)6-9-25-10-7-19/h3-4,11,16H,5-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSXAWAZEMMBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(C2=O)C(=O)NC3(CCOCC3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2476064.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)
![1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B2476073.png)

![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)

![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)




![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)